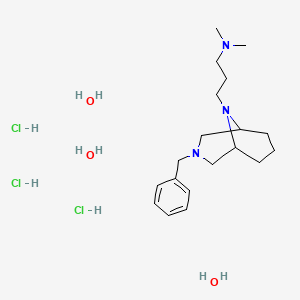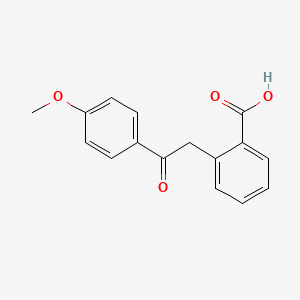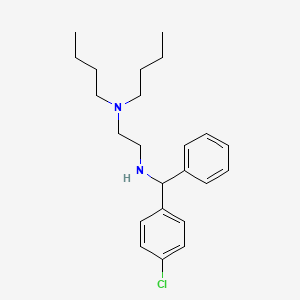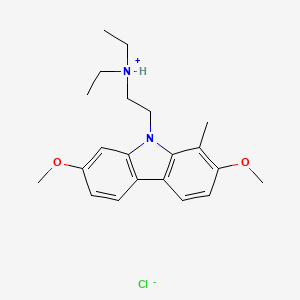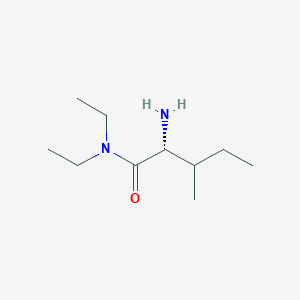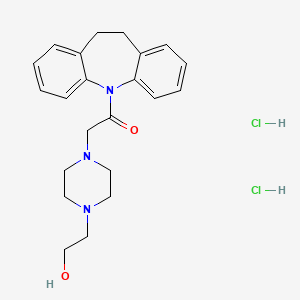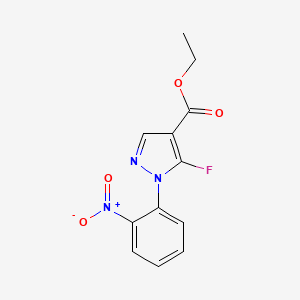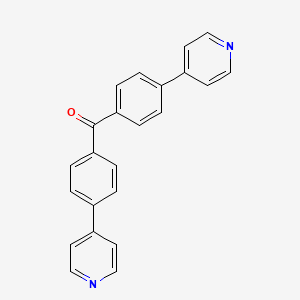
4-Hydroxy-2-methylnaphthyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylnaphthyl benzoate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.30196 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxy group at the 4-position and a methyl group at the 2-position, esterified with benzoic acid . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnaphthyl benzoate typically involves the esterification of 4-hydroxy-2-methylnaphthalene with benzoic acid. One common method involves the reaction of 2-methylnaphthalene-1,4-diyl dibenzoate with sodium hydroxide in ethanol at ambient temperature for 0.5 hours . The reaction yields this compound with a moderate yield of 37% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methylnaphthyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are used for esterification and etherification reactions.
Major Products
The major products formed from these reactions include various esters, ethers, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-2-methylnaphthyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methylnaphthyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the naphthalene ring.
2-Methylnaphthalene: Similar naphthalene structure but lacks the hydroxy and benzoate groups.
Benzoic acid: Contains the benzoate group but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-2-methylnaphthyl benzoate is unique due to its combined structural features of a hydroxy group, a methyl group, and a benzoate ester on a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
2211-28-1 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(4-hydroxy-2-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(19)14-9-5-6-10-15(14)17(12)21-18(20)13-7-3-2-4-8-13/h2-11,19H,1H3 |
Clé InChI |
IZDSOVHFCMEEEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



